molecular formula C11H14N2S B13528659 2-Tert-butyl-1,3-benzothiazol-4-amine

2-Tert-butyl-1,3-benzothiazol-4-amine

Cat. No.: B13528659
M. Wt: 206.31 g/mol
InChI Key: ORJDXXQBSURYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-1,3-benzothiazol-4-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1,3-benzothiazol-4-amine typically involves the cyclization of 2-aminobenzenethiol with appropriate tert-butyl-substituted reagents. One common method includes the reaction of 2-aminobenzenethiol with tert-butyl isocyanide under acidic conditions to form the desired benzothiazole ring . Another approach involves the use of tert-butyl-substituted aldehydes or ketones in the presence of a catalyst to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzothiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated, nitrated benzothiazoles

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific biological activity being investigated.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-tert-butyl-1,3-benzothiazol-4-amine

InChI

InChI=1S/C11H14N2S/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h4-6H,12H2,1-3H3

InChI Key

ORJDXXQBSURYPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC=C2S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.